molecular formula C13H12BFO3 B145064 4-Benzyloxy-3-fluorophenylboronic acid CAS No. 133057-83-7

4-Benzyloxy-3-fluorophenylboronic acid

Cat. No.: B145064
CAS No.: 133057-83-7
M. Wt: 246.04 g/mol
InChI Key: DQPDLDQJMUGVGI-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Scientific Research Applications

Synthesis and Derivatives

4-Benzyloxy-3-fluorophenylboronic acid is a versatile compound used in various chemical synthesis processes. For example, Liu Zao (2005) synthesized 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through a multi-step process involving Grignard reaction, protection of carbonyl, and bromination, demonstrating the compound's role in complex organic synthesis (Liu Zao, 2005). Furthermore, this compound has been used to create various derivatives such as benzoxaboroles, which have been studied for their biological activities and potential applications in oncology, showcasing the compound's significance in medicinal chemistry (Adamczyk-Woźniak et al., 2009), (Psurski et al., 2018).

Chemical Reactivity and Applications

The compound has been employed in the development of fluorescent probes and chemosensors due to its reactivity and binding properties. For instance, a study conducted by Tanaka et al. (2001) elaborated on the use of benzoxazole derivatives, obtained from phenylboronic acids, as fluorescent probes for sensing metal cations and pH changes (Tanaka et al., 2001). Additionally, Luo et al. (2017) designed a donor-acceptor type fluorophore based on this compound for the highly sensitive and selective detection of picric acid in water, demonstrating the compound's utility in environmental monitoring (Luo et al., 2017).

Biological and Medicinal Research

Anticancer Activity

The derivatives of this compound have shown promising results in cancer research. Psurski et al. (2018) evaluated simple phenylboronic acid and benzoxaborole derivatives for their antiproliferative potential and mode of action in cancer cells. They discovered that compounds like 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation, indicating the potential of these compounds as anticancer agents (Psurski et al., 2018).

Antifungal and Antimicrobial Applications

Research has also focused on the antimicrobial properties of phenylboronic acids and their derivatives. Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against various fungal strains, showing the significant inhibitory activity of these compounds, especially in the presence of the heterocyclic benzoxaborole system (Wieczorek et al., 2014). Furthermore, Adamczyk-Woźniak et al. (2012) evaluated a series of phenylboronic acids and benzoxaboroles for their antimicrobial activity against various bacterial and fungal species, highlighting the enhanced biological activity of benzoxaboroles compared to the corresponding acids (Adamczyk-Woźniak et al., 2012).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-fluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the development of novel biologically active compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally stable and environmentally benign, making it suitable for use under a variety of conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:

    Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • **Catal

Properties

IUPAC Name

(3-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPDLDQJMUGVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372243
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133057-83-7
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-fluorophenylboronic Acid
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Synthesis routes and methods

Procedure details

Under nitrogen stream, 1-(benzyloxy)-4-bromo-2-fluorobenzene (12.0 g, 43 mmol) was dissolved in tetrahydrofuran, followed by addition of triisopropyl borate (11.8 mL, 51 mmol), and then the mixture was cooled to −78° C. Butyl lithium (1.55M hexane solution) (30 mL, 47 mmol) was slowly added dropwise, and the mixture was stirred for 1 hour at −78° C. A 1N aqueous hydrochloric acid solution (100 mL) was added to the reaction mixture, and the mixture was stirred for 1 hour at room temperature. The solvent was distilled off under reduced pressure. The aqueous phase was extracted with ethyl acetate, the extracted solution was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue obtained was suspended in hexane, and was then collected by filtration to give the title compound (9.27 g, 88%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

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